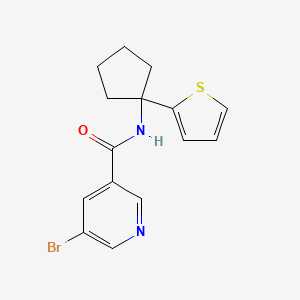
5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide”, often involves the splicing of a nitrogen-containing heterocycle natural molecule like nicotinic acid and a sulfur-containing heterocycle like thiophene . The structures of the target compounds are typically identified through 1H NMR, 13C NMR, and HRMS spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives like “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide” can include various types of condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Organic Electronic Devices
Compounds containing thiophene, such as “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide”, have limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .
Fungicidal Activity
Thiophene derivatives have been shown to possess fungicidal activity. Modifications to the thiophene structure, such as the addition of a chloro group at specific positions, can significantly enhance this activity .
Biological Activity
Thiophene-based analogs are considered a potential class of biologically active compounds. They are of interest to medicinal chemists for developing advanced compounds with a variety of biological effects .
Anti-inflammatory Agents
Some thiophene nucleus-containing compounds have been identified as anti-inflammatory agents. This suggests that “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide” could potentially be explored for its anti-inflammatory properties .
Serotonin Antagonists
Thiophene derivatives have been used in the treatment of Alzheimer’s disease as serotonin antagonists. This application could be relevant for the compound if it shares similar properties .
Synthesis of Advanced Compounds
The structural features of thiophene derivatives make them suitable for the synthesis of advanced compounds with targeted biological effects, which could include pharmaceuticals or agrochemicals .
Medicinal Chemistry
The compound’s structure, which includes both a nitrogen-containing heterocycle (nicotinamide) and a sulfur-containing heterocycle (thiophene), is commonly used in medicinal chemistry to design and synthesize new drugs with potential therapeutic applications .
Future Directions
Thiophene derivatives like “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide” are significant lead compounds that can be used for further structural optimization . They have been shown to exhibit excellent fungicidal activities, making them promising fungicide candidates for further development .
properties
IUPAC Name |
5-bromo-N-(1-thiophen-2-ylcyclopentyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c16-12-8-11(9-17-10-12)14(19)18-15(5-1-2-6-15)13-4-3-7-20-13/h3-4,7-10H,1-2,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGGXGYTIDQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

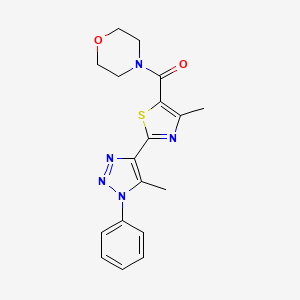

![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)
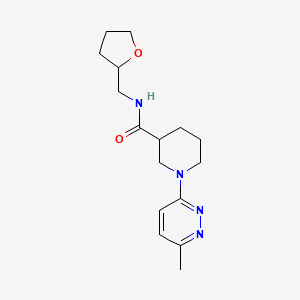
![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)
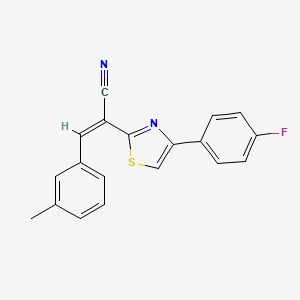
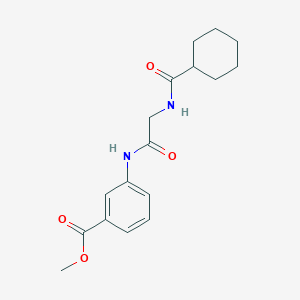

![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)
![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)

![ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993794.png)